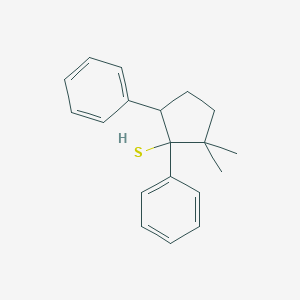
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and two phenyl groups, along with a thiol group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-diphenyl-2,2-dimethylcyclopentane with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylcyclopentane: Lacks the phenyl and thiol groups, resulting in different chemical properties.
1,5-Diphenylcyclopentane: Lacks the methyl and thiol groups, affecting its reactivity and applications.
2,2-Dimethyl-1,5-diphenylcyclopentane: Lacks the thiol group, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is unique due to the presence of both phenyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
54007-85-1 |
|---|---|
Formule moléculaire |
C19H22S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1,5-diphenylcyclopentane-1-thiol |
InChI |
InChI=1S/C19H22S/c1-18(2)14-13-17(15-9-5-3-6-10-15)19(18,20)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
Clé InChI |
QCHXAEMSERCPLN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1(C2=CC=CC=C2)S)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



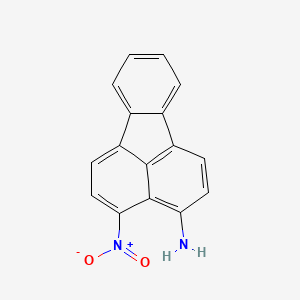

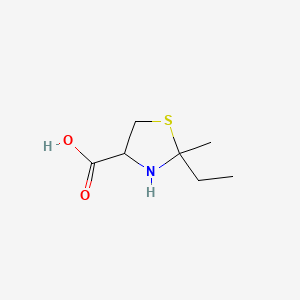

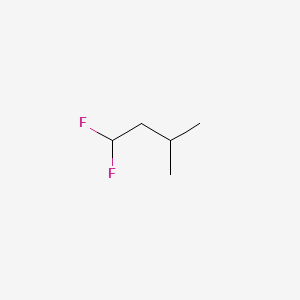
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
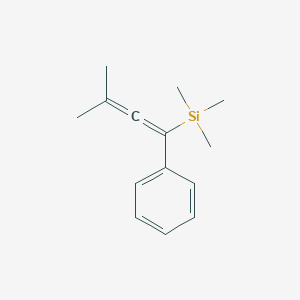
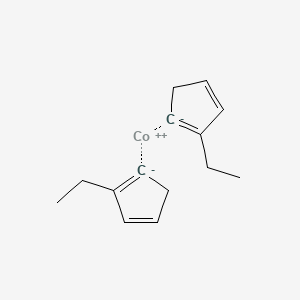
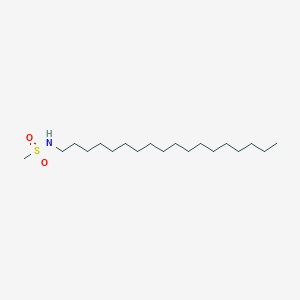
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
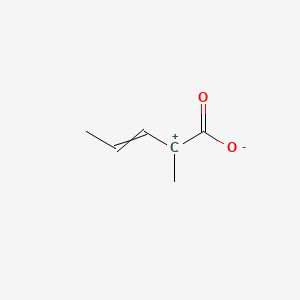
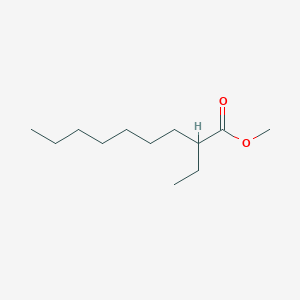
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
